molecular formula C19H16N4O2 B2761350 3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile CAS No. 1259236-15-1

3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

Cat. No.: B2761350
CAS No.: 1259236-15-1
M. Wt: 332.363
InChI Key: KYPPWLIEEJVNFP-UHFFFAOYSA-N
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Description

3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a complex organic compound, notable for its unique molecular structure, combining elements of benzofuran, pyrazole, and pyrrolidine. Its synthesis and reactivity provide valuable insights for chemists, and its applications span across various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile typically involves multi-step organic reactions:

  • Formation of the pyrazole core:

  • Pyrrolidine attachment: : The pyrrolidine moiety is generally introduced via nucleophilic substitution or addition reactions.

  • Final condensation: : Combining the intermediates under specific conditions forms the target compound.

Reaction Conditions: : These include controlled temperatures (often between 60-100°C), solvents such as DMF or DMSO, and catalytic agents like acids or bases to facilitate the reaction steps.

Industrial Production Methods

For large-scale production, optimized conditions are employed to ensure high yield and purity. Industrial processes often utilize automated flow reactors, precise temperature control, and continuous monitoring of reactants and products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound can undergo oxidation, often resulting in the modification of its functional groups. Reduction reactions may target the nitrile or carbonyl groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially on the benzofuran and pyrazole rings.

  • Addition: : Commonly, the enenitrile moiety is susceptible to addition reactions.

Common Reagents and Conditions

  • Oxidizing agents: : KMnO4, H2O2.

  • Reducing agents: : NaBH4, LiAlH4.

  • Solvents: : Acetone, toluene, and THF are frequently used.

Major Products

  • Oxidation: : Products typically include ketones or carboxylic acids.

  • Reduction: : Amines or alcohols depending on the reducing conditions.

  • Substitution and Addition: : Varied products based on the substituents introduced.

Scientific Research Applications

3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has diverse applications:

  • Chemistry: : Used as a precursor or intermediate in complex organic syntheses.

  • Biology: : Studied for its potential as an enzyme inhibitor or ligand in biochemical assays.

  • Medicine: : Investigated for therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of new materials or pharmaceuticals.

Mechanism of Action

The compound’s mechanism of action is deeply tied to its structure:

  • Molecular Targets: : It may interact with enzymes or receptors, disrupting their normal function.

  • Pathways: : Likely involves modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Compared to other benzofuran, pyrazole, or pyrrolidine derivatives, 3-[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile stands out due to its combined structure. This integration offers unique properties not found in simpler analogs.

Similar Compounds

  • 3-(1-Benzofuran-2-yl)-1H-pyrazole: : Lacks the pyrrolidine and nitrile groups, offering different reactivity.

  • Pyrazolyl-prop-2-enenitrile derivatives: : These compounds might miss the benzofuran element, altering their biological activity.

  • Pyrrolidine-based compounds: : Typically do not contain the intricate structure of the benzofuran-pyrazole core.

This mix of detailed chemical synthesis, reactions, applications, and comparative analysis highlights the multifaceted nature of this compound. It exemplifies the intersection of intricate molecular design and wide-ranging functionality. Curious to dive deeper into any specific aspect?

Properties

IUPAC Name

3-[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c20-11-14(19(24)23-7-3-4-8-23)9-15-12-21-22-18(15)17-10-13-5-1-2-6-16(13)25-17/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPPWLIEEJVNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=CC2=C(NN=C2)C3=CC4=CC=CC=C4O3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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